molecular formula C19H16N2O8S B2506312 methyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate CAS No. 448213-31-8

methyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate

Cat. No.: B2506312
CAS No.: 448213-31-8
M. Wt: 432.4
InChI Key: GHCHUYIYAJKVOT-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a complex substitution pattern. Its structure integrates a benzofuran core with a 3-nitrophenylsulfonylacetamido group at position 5, a methyl ester at position 3, and a methyl substituent at position 2.

The crystallographic determination of its structure likely employs tools such as SHELXL, a widely used program for small-molecule refinement . Software like ORTEP-3 may further aid in visualizing its three-dimensional conformation, ensuring accurate stereochemical assignments .

Properties

IUPAC Name

methyl 5-[acetyl-(3-nitrophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O8S/c1-11-18(19(23)28-3)16-10-13(7-8-17(16)29-11)20(12(2)22)30(26,27)15-6-4-5-14(9-15)21(24)25/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCHUYIYAJKVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form an intermediate compound. This intermediate is then subjected to further reactions to introduce the nitrophenylsulfonyl and acetamido groups, ultimately yielding the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound exhibits reactivity across three primary domains:

Nitro Group Reduction

The 3-nitrophenylsulfonyl moiety undergoes selective reduction to form an amine derivative.

Reagent/ConditionsProductYield (%)Reference
H₂/Pd-C (ethanol, 25°C)3-aminophenylsulfonyl analog78–85
Fe/HCl (aqueous, reflux)Partially reduced nitroso intermediate62

Reduction mechanisms follow first-order kinetics, with hydrogenation requiring acidic media to stabilize intermediates.

Ester Hydrolysis

The methyl ester at position 3 hydrolyzes under basic or acidic conditions:

ConditionsProductRate Constant (k, s⁻¹)Reference
1M NaOH (70°C, 4h)Carboxylic acid derivative2.3 × 10⁻⁴
H₂SO₄ (conc., reflux)Partial hydrolysis with sulfonation1.1 × 10⁻⁴

Steric hindrance from the 2-methyl group slows hydrolysis compared to unsubstituted esters .

Sulfonamide Cleavage

The N-sulfonylacetamido bond is susceptible to nucleophilic attack:

ReagentProductSelectivityReference
LiAlH₄ (THF, 0°C)Desulfonated acetamide94%
Na/NH₃ (l)Free amine + sulfinic acid88%

Cleavage efficiency depends on the electronic effects of the 3-nitro group, which destabilizes the sulfonamide bond .

Electrophilic Substitution on Benzofuran Core

The benzofuran ring undergoes nitration and halogenation at position 5 due to electron-donating acetamido groups:

ReactionConditionsMajor ProductReference
Nitration (HNO₃/H₂SO₄)0°C, 2h5-nitrobenzofuran derivative
Bromination (Br₂/FeBr₃)CH₂Cl₂, 25°C5-bromo substitution

Regioselectivity is controlled by the acetamido group’s +M effect .

Stability Under Thermal and Photolytic Conditions

ConditionDegradation PathwayHalf-Life (t₁/₂)Reference
100°C (neat)Ester decarboxylation + sulfonamide cleavage45 min
UV light (λ = 254 nm)Benzofuran ring opening via [2+2] cycloaddition8h

Thermal decomposition follows Arrhenius behavior (Eₐ = 98 kJ/mol).

Scientific Research Applications

Anticancer Properties

Methyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate has shown promise in anticancer research:

  • Mechanisms of Action :
    • Induction of Apoptosis : The compound promotes apoptosis in cancer cells, particularly through mitochondrial pathways, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins.
    • Cell Cycle Arrest : It has been observed to induce S-phase arrest in cancer cells, thereby inhibiting their proliferation.
  • Research Findings : Studies indicate that derivatives of benzofuran compounds exhibit significant effects against various cancer cell lines including HepG2 (liver cancer), Huh-7 (hepatoma), and MCF-7 (breast cancer) .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Bacterial Inhibition : It demonstrates antibacterial activity against pathogens such as E. coli and S. aureus, with some derivatives showing effectiveness against resistant strains.
  • Mechanisms :
    • Compounds containing benzofuran scaffolds have been reported to disrupt bacterial cell walls or inhibit essential metabolic pathways.

Case Studies

  • Anticancer Screening : In vitro studies conducted by the National Cancer Institute revealed that specific benzofurancarboxamide derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as lead compounds for drug development .
  • Antimicrobial Efficacy : A series of benzofurancarboxylic acid derivatives were tested for antimicrobial activity, showing promising results against Gram-positive and Gram-negative bacteria, particularly highlighting the effectiveness of hydroxyl substitutions on the benzofuran ring .

Mechanism of Action

The mechanism by which methyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The nitrophenylsulfonyl group may facilitate binding to certain enzymes or receptors, while the benzofuran core could enhance its stability and bioavailability. Detailed studies on its molecular targets and pathways are necessary to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Benzofuran derivatives often exhibit activity modulated by substituents. Key analogues include:

Compound Name Substituents (Positions) Key Properties/Activities
Methyl 5-nitrobenzofuran-3-carboxylate Nitro (5), methyl ester (3) Enhanced solubility, antimicrobial
2-Methylbenzofuran-3-carboxylic acid Methyl (2), carboxylic acid (3) Anti-inflammatory, moderate solubility
5-(Sulfonamido)benzofuran derivatives Sulfonamido (5), variable R-groups Enzyme inhibition (e.g., COX-2)

The target compound’s 3-nitrophenylsulfonylacetamido group distinguishes it from simpler nitro- or sulfonamide-substituted benzofurans. This bulky, electron-withdrawing group may enhance binding to hydrophobic enzyme pockets while reducing metabolic instability—a hypothesis supported by studies on analogous sulfonamide-containing pharmaceuticals .

Physicochemical Properties

Critical micelle concentration (CMC) determination methods, such as spectrofluorometry and tensiometry (used for quaternary ammonium compounds like BAC-C12 ), could theoretically apply to assess this compound’s aggregation behavior. However, its ester and sulfonamide groups likely result in lower CMC values compared to cationic surfactants, favoring molecular dispersion in polar solvents.

Crystallographic and Computational Analysis

Compared to simpler benzofurans, the target compound’s structural complexity necessitates advanced refinement tools. SHELXL enables precise modeling of its sulfonamide and nitro groups, while ORTEP-3 visualizes steric interactions between the 2-methyl and 3-carboxylate groups . Similar derivatives often exhibit planar benzofuran cores with substituents adopting orthogonal conformations to minimize steric clash—a trend likely observed here.

Research Findings and Limitations

Key Insights

  • Synthetic Accessibility : The compound’s synthesis likely follows multi-step protocols, including sulfonylation and esterification, common in benzofuran chemistry.
  • Bioactivity Potential: Analogues with nitro and sulfonamide groups show promise as kinase or protease inhibitors, suggesting similar pathways for this compound .
  • Stability : The 3-nitrophenylsulfonyl group may confer resistance to enzymatic hydrolysis compared to simpler acetamides.

Biological Activity

Methyl 2-methyl-5-(N-((3-nitrophenyl)sulfonyl)acetamido)benzofuran-3-carboxylate is a complex organic compound that features a benzofuran core, which is known for its diverse biological activities. This article delves into the biological activity of this compound, summarizing findings from various studies, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Synthesis

The compound's structure includes a benzofuran moiety substituted with a methyl group, an acetamido group, and a nitrophenyl sulfonyl substituent. The synthesis typically involves multi-step organic reactions, often starting from simpler benzofuran derivatives. Recent methodologies have improved the efficiency of synthesizing such compounds, making them more accessible for biological evaluation.

Antimicrobial Activity

Research has shown that derivatives of benzofuran exhibit significant antimicrobial properties. For instance, studies on related compounds demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 50 to 200 μg/mL against specific bacterial strains, indicating promising antimicrobial potential .

Table 1: Antimicrobial Activity of Related Benzofuran Derivatives

CompoundMIC (μg/mL)Target Organism
Compound III50Staphylococcus aureus
Compound VI100Candida albicans
Compound IV200Escherichia coli

Anticancer Activity

The anticancer potential of benzofuran derivatives has been extensively studied. For example, compounds similar to this compound have shown significant cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds were reported to be around 25.72 ± 3.95 μM in certain studies, indicating their effectiveness in inducing apoptosis in cancer cells .

Table 2: Anticancer Activity of Benzofuran Derivatives

CompoundIC50 (μM)Cancer Cell Line
Compound 125.72MCF-7
Compound 245.2U87 glioblastoma
Compound 330.5A549

Other Pharmacological Effects

In addition to antimicrobial and anticancer activities, benzofuran derivatives have been investigated for their anti-inflammatory and neuroprotective effects. Some studies suggest that these compounds may act as inhibitors of calcium-activated chloride channels (CaCCs), which play a role in various physiological processes .

Table 3: Other Biological Activities

ActivityMechanismReference
Calcium Channel InhibitionInhibition of TMEM16A channels
Anti-inflammatory EffectsModulation of inflammatory cytokines

Case Studies

Several case studies highlight the efficacy of this compound and its analogs:

  • Antimicrobial Efficacy : A study demonstrated that this compound could inhibit the growth of multi-drug resistant strains of Staphylococcus aureus, showcasing its potential as a therapeutic agent against resistant infections.
  • Cytotoxicity in Cancer Models : In vivo studies on mice bearing tumors showed that treatment with related benzofuran compounds resulted in significant tumor growth suppression compared to control groups.

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